A Comprehensive Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)dodecanamide
A Comprehensive Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)dodecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA or N-Lauroylethanolamine, is a fatty acid amide of significant interest in various scientific and industrial fields. As a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, it shares structural similarities with endocannabinoids like anandamide (B1667382), suggesting potential roles in physiological processes. This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and insights into its potential biological context.
Physicochemical Properties
The physicochemical properties of N-(2-Hydroxyethyl)dodecanamide are crucial for its handling, formulation, and potential biological activity. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₉NO₂ | [1][2] |
| Molecular Weight | 243.39 g/mol | [1][2] |
| Appearance | White to light-yellow waxy solid, flakes, or powder | [3] |
| Odor | Mild, waxy, characteristic of fatty-acid amides | [3] |
Thermal and Density Properties
| Property | Value | Reference(s) |
| Melting Point | 80 - 89 °C | [3][4][5] |
| Boiling Point | ~410.5 ± 28.0 °C at 760 mmHg | [3][4] |
| Density | ~0.925 g/cm³ | [3][5] |
| Flash Point | ~202.2 ± 24.0 °C | [4] |
Solubility and Partitioning Properties
| Property | Value | Reference(s) |
| Water Solubility | Slightly soluble to practically insoluble | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.69 | [4] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), and are applicable to N-(2-Hydroxyethyl)dodecanamide.
Determination of Melting Point (OECD 102)
This protocol outlines the capillary method for determining the melting point of a crystalline solid.[6][7][8]
Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.
Apparatus:
-
Melting point apparatus with a temperature-controlled block or bath.
-
Capillary tubes (sealed at one end).
-
Calibrated thermometer or temperature sensor.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: Ensure the N-(2-Hydroxyethyl)dodecanamide sample is dry and finely powdered using a mortar and pestle.
-
Capillary Filling: Introduce the powdered sample into a capillary tube to a height of 2-4 mm. Compact the sample by tapping the sealed end of the tube on a hard surface.
-
Measurement:
-
Place the capillary tube into the melting point apparatus.
-
Heat the apparatus at a rapid rate to a temperature approximately 10°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first signs of melting are observed (T_start).
-
Record the temperature at which the last solid particle melts (T_end).
-
-
Reporting: Report the melting range as T_start - T_end. For a pure substance, this range should be narrow.
Determination of Boiling Point (OECD 103)
This protocol describes the ebulliometer method for determining the boiling point.[9][10][11][12]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. An ebulliometer measures this temperature under equilibrium conditions.
Apparatus:
-
Ebulliometer with a heating mantle and condenser.
-
Calibrated thermometer or temperature sensor.
-
Barometer to measure atmospheric pressure.
Procedure:
-
Apparatus Setup: Place a sample of N-(2-Hydroxyethyl)dodecanamide into the ebulliometer.
-
Heating: Begin heating the sample. The liquid will start to boil, and its vapor will condense and return to the boiling flask.
-
Equilibrium: Allow the system to reach thermal equilibrium, indicated by a stable temperature reading.
-
Measurement: Record the stable temperature as the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg (101.325 kPa), the boiling point can be corrected using the Sidney-Young equation or other appropriate methods.
Determination of Water Solubility (OECD 105)
This protocol outlines the flask method, suitable for substances with solubility greater than 10⁻² g/L.[1][3][5][13][14]
Principle: A surplus of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.
Apparatus:
-
Constant temperature water bath or shaker.
-
Flasks with stoppers.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).
Procedure:
-
Sample Preparation: Add an excess amount of N-(2-Hydroxyethyl)dodecanamide to a flask containing a known volume of deionized water.
-
Equilibration: Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
-
Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of N-(2-Hydroxyethyl)dodecanamide in the clear aqueous phase using a validated analytical method.
-
Reporting: Report the water solubility in g/L or mg/L at the specified temperature.
Determination of Octanol-Water Partition Coefficient (LogP) (OECD 107)
This protocol describes the shake-flask method for determining the octanol-water partition coefficient.[15][16][17][18]
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. LogP is the base-10 logarithm of this ratio.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrument for concentration measurement in both phases (e.g., HPLC, GC-MS).
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol.
-
Sample Preparation: Prepare a stock solution of N-(2-Hydroxyethyl)dodecanamide in either water or n-octanol.
-
Partitioning: In a separatory funnel or centrifuge tube, combine known volumes of the pre-saturated n-octanol and water. Add a small volume of the stock solution.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be established.
-
Phase Separation: Separate the octanol (B41247) and water phases, typically by centrifugation.
-
Quantification: Determine the concentration of the substance in each phase using an appropriate analytical method.
-
Calculation: Calculate the partition coefficient (P) as the concentration in the octanol phase divided by the concentration in the aqueous phase. Report the result as logP.
Biological Context and Signaling Pathways
N-(2-Hydroxyethyl)dodecanamide belongs to the N-acylethanolamine (NAE) family, which are endogenous lipid signaling molecules. While specific signaling pathways for N-(2-Hydroxyethyl)dodecanamide are not as extensively studied as other NAEs like anandamide or palmitoylethanolamide (B50096) (PEA), it is understood to be part of the broader endocannabinoid system.
NAEs are synthesized "on-demand" from membrane phospholipids. The primary degradation of NAEs is through the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes them into their constituent fatty acid and ethanolamine. Inhibition of FAAH can potentiate the effects of NAEs.[19][20][21][22][23] Some NAEs are known to interact with various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[24][25][26][27][28]
Generalized N-Acylethanolamine Biosynthesis and Degradation Pathway
The following diagram illustrates the general pathway for the synthesis and breakdown of N-acylethanolamines.
Potential Signaling Actions of N-Acylethanolamines
This diagram shows the potential downstream signaling effects upon receptor activation by NAEs.
Experimental Workflow for NAE Analysis
The analysis of N-(2-Hydroxyethyl)dodecanamide and other NAEs from biological matrices typically involves extraction, purification, and quantification.
Conclusion
N-(2-Hydroxyethyl)dodecanamide possesses well-defined physicochemical properties that are critical for its application in research and development. As a member of the N-acylethanolamine family, it is implicated in the complex signaling network of the endocannabinoid system. The standardized protocols provided in this guide offer a robust framework for the accurate characterization of this and similar molecules. Further research into the specific biological functions and receptor interactions of N-(2-Hydroxyethyl)dodecanamide will be crucial in elucidating its full therapeutic and industrial potential.
References
- 1. oecd.org [oecd.org]
- 2. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 4. researchgate.net [researchgate.net]
- 5. filab.fr [filab.fr]
- 6. laboratuar.com [laboratuar.com]
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- 8. oecd.org [oecd.org]
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- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. lcslaboratory.com [lcslaboratory.com]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. Test No. 105: Water Solubility | OECD [oecd.org]
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- 16. oecd.org [oecd.org]
- 17. rc.usf.edu [rc.usf.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acid amide hydrolase inhibition and N-arachidonoylethanolamine modulation by isoflavonoids: A novel target for upcoming antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of endocannabinoid-degrading enzyme fatty acid amide hydrolase increases atherosclerotic plaque vulnerability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Key issues in the role of peroxisome proliferator-activated receptor agonism and cell signaling in trichloroethylene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Peroxisome proliferator-activated receptor alpha required for gene induction by dehydroepiandrosterone-3 beta-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
